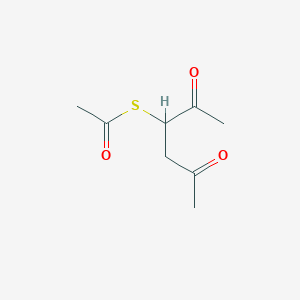

S-(2,5-Dioxohexan-3-yl) ethanethioate

説明

S-(2,5-Dioxohexan-3-yl) ethanethioate is a thioester derivative characterized by a linear 2,5-dioxohexane backbone substituted with an ethanethioate group at the third carbon. This compound features a diketone motif (2,5-dioxo) and a thioacetate functionality, which may confer reactivity toward nucleophiles (e.g., hydrolysis or transesterification).

特性

CAS番号 |

53670-52-3 |

|---|---|

分子式 |

C8H12O3S |

分子量 |

188.25 g/mol |

IUPAC名 |

S-(2,5-dioxohexan-3-yl) ethanethioate |

InChI |

InChI=1S/C8H12O3S/c1-5(9)4-8(6(2)10)12-7(3)11/h8H,4H2,1-3H3 |

InChIキー |

MILJBBRNKKBYSJ-UHFFFAOYSA-N |

正規SMILES |

CC(=O)CC(C(=O)C)SC(=O)C |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of S-(2,5-Dioxohexan-3-yl) ethanethioate typically involves the reaction of a suitable thiol with an acyl chloride or anhydride. One common method is the reaction of ethanethiol with 2,5-dioxohexanoyl chloride under basic conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or tetrahydrofuran, and a base like triethylamine is used to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods: On an industrial scale, the production of S-(2,5-Dioxohexan-3-yl) ethanethioate may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions such as temperature, pressure, and reactant concentrations are crucial for efficient production .

化学反応の分析

Types of Reactions: S-(2,5-Dioxohexan-3-yl) ethanethioate undergoes various chemical reactions, including:

Oxidation: The thioester group can be oxidized to form sulfoxides or sulfones.

Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.

Substitution: The thioester group can participate in nucleophilic substitution reactions, where the sulfur atom is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid are commonly used.

Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.

Substitution: Nucleophiles such as amines or alcohols can be used under mild conditions.

Major Products Formed:

Oxidation: Sulfoxides or sulfones.

Reduction: Alcohols.

Substitution: Thioesters with different substituents.

科学的研究の応用

Chemistry: S-(2,5-Dioxohexan-3-yl) ethanethioate is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules. Its reactivity makes it a valuable building block in synthetic chemistry .

Biology: In biological research, this compound is studied for its potential role in enzyme inhibition and as a probe for studying thiol-containing biomolecules .

Medicine: There is ongoing research into the potential therapeutic applications of S-(2,5-Dioxohexan-3-yl) ethanethioate, particularly in the development of drugs targeting specific enzymes or pathways .

Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its unique properties make it suitable for applications in polymer chemistry and materials science .

作用機序

The mechanism of action of S-(2,5-Dioxohexan-3-yl) ethanethioate involves its interaction with specific molecular targets, such as enzymes containing thiol groups. The thioester group can form covalent bonds with the thiol groups of cysteine residues in proteins, leading to inhibition or modification of enzyme activity. This interaction can affect various biochemical pathways and cellular processes .

類似化合物との比較

Key Observations :

- Cyclic structures may also influence bioavailability and binding interactions in biological systems .

- Substituent Effects :

- Electron-Donating Groups : Compound 28 (4-methoxyphenyl) has the lowest melting point (129°C), likely due to reduced intermolecular forces from the methoxy group.

- Electron-Withdrawing Groups : Compounds 29 (3,4-dichloro) and 30 (chloro-trifluoromethoxy) exhibit higher melting points (137°C and 120°C, respectively), attributed to stronger dipole-dipole interactions and molecular packing efficiency .

- Stability: All analogs degrade in methanol, suggesting susceptibility to nucleophilic attack at the thioester or diketone groups. The linear target compound may exhibit similar instability.

生物活性

S-(2,5-Dioxohexan-3-yl) ethanethioate is a compound that has garnered attention for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

S-(2,5-Dioxohexan-3-yl) ethanethioate has the molecular formula . The compound is characterized by the presence of a dioxohexane moiety linked to an ethanethioate group, which may contribute to its biological activity.

Research indicates that compounds with similar structures often interact with biological systems through various mechanisms, including:

- Enzyme Inhibition : Many thioesters can act as enzyme inhibitors, affecting metabolic pathways.

- Receptor Modulation : The compound may influence receptor binding, particularly with integrins and other cell adhesion molecules.

Antioxidant Properties

Studies have suggested that S-(2,5-Dioxohexan-3-yl) ethanethioate exhibits antioxidant properties. Antioxidants are crucial in mitigating oxidative stress, which is linked to various diseases.

Cytotoxic Effects

Preliminary research indicates that this compound may possess cytotoxic effects against certain cancer cell lines. The ability to induce apoptosis in these cells could be a promising area for further investigation.

Data Table: Biological Activities Overview

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antioxidant | Reduces oxidative stress | |

| Cytotoxicity | Induces apoptosis in cancer cells | |

| Enzyme Inhibition | Potential inhibition of metabolic enzymes |

Case Studies

-

Antioxidant Activity Study :

A study evaluated the antioxidant capacity of S-(2,5-Dioxohexan-3-yl) ethanethioate using DPPH and ABTS assays. Results indicated a significant reduction in free radicals, suggesting its potential as a natural antioxidant. -

Cytotoxicity Assessment :

In vitro tests conducted on various cancer cell lines demonstrated that S-(2,5-Dioxohexan-3-yl) ethanethioate inhibited cell proliferation and induced apoptosis. The mechanism was linked to the activation of caspase pathways.

Research Findings

Recent publications have highlighted the importance of further exploring the biological activities of S-(2,5-Dioxohexan-3-yl) ethanethioate. The compound's dual role as an antioxidant and potential anticancer agent presents opportunities for therapeutic applications. Ongoing studies are focused on:

- Mechanistic Studies : Understanding how S-(2,5-Dioxohexan-3-yl) ethanethioate interacts at the molecular level with cellular components.

- In Vivo Studies : Assessing the efficacy and safety in animal models to evaluate therapeutic potential.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。